tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXONDDHXTEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrN₃O₃
- Molecular Weight : 329.19 g/mol
- Functional Groups :
- Carbamate group
- Brominated aromatic ring
The presence of the tert-butyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes, particularly those involved in hydrolysis processes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for detailed studies on enzyme kinetics and inhibition mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes.
- Substrate Analog : It serves as a model substrate for studying carbamate hydrolysis and related enzymatic reactions.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
| Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 46.35 | Competitive |
| Butyrylcholinesterase | 50.00 | Non-competitive |
These findings suggest that the compound may have potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits low toxicity at concentrations up to 30 µM, making it a candidate for further drug development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 30 | 80 |
| 50 | 50 |
Case Studies and Applications
- Drug Discovery : Due to its ability to inhibit cholinesterases, this compound is being explored as a lead compound in the development of new drugs for neurodegenerative diseases.
- Agricultural Chemistry : The compound's structural features suggest potential use as a pesticide or herbicide, capitalizing on its biological activity against specific targets in pests.
- Synthetic Applications : It serves as a building block in organic synthesis, particularly in creating more complex molecules that require carbamate functionalities.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Protecting Group in Organic Synthesis
- Role : The compound serves as a protecting group for amines during peptide synthesis and other organic reactions. This protection is crucial for preventing unwanted side reactions at the amine site during multi-step synthesis processes.
- Mechanism : The tert-butyl group forms a stable carbamate linkage with the amine, which can be selectively removed under acidic conditions, allowing for the regeneration of the free amine when needed.
1.2 Synthesis of Complex Molecules
- Tetrasubstituted Pyrroles : It has been utilized in the synthesis of tetrasubstituted pyrroles, which are important intermediates in various chemical syntheses. The compound reacts with suitable amines in the presence of catalysts to yield these complex structures .
- Fragment-Based Drug Design : The compound's unique structure makes it a candidate for fragment-based drug discovery, where it can be modified to enhance binding affinities to biological targets .
Biological and Medicinal Applications
2.1 Drug Development
- Carbamate Derivatives : The compound is part of a broader class of carbamates that have shown promise in drug design due to their stability and ability to penetrate biological membranes. They are often used as peptide bond surrogates in medicinal chemistry .
- Enzyme Inhibition Studies : Preliminary studies suggest that derivatives of this compound may interact with specific enzymes or receptors, potentially altering metabolic pathways. This interaction is crucial for developing new therapeutic agents targeting various diseases .
2.2 Toxicological Studies
- Safety Profiles : Research into the toxicity and environmental impact of carbamate compounds, including tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate, is essential for understanding their safety in agricultural and pharmaceutical applications. Studies have indicated varying degrees of toxicity across different carbamate derivatives, necessitating careful evaluation before use .
4.1 Synthesis Methodologies
Research has demonstrated effective methodologies for synthesizing this compound, including palladium-catalyzed reactions that enhance yield and efficiency . These methods are essential for scaling up production for industrial applications.
4.2 Fragment-Based Drug Discovery
Studies have illustrated how this compound can be used as a fragment in drug discovery processes, providing insights into its binding characteristics with target proteins . Such investigations are vital for optimizing lead compounds in pharmaceutical development.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 3-Bromophenyl Ring
The bromine atom on the aromatic ring enables SNAr reactions under basic or transition metal-catalyzed conditions.
Mechanistic Insight :
The electron-withdrawing carbamate group reduces the electrophilicity of the brominated ring, necessitating harsher conditions (e.g., higher temperatures or stronger bases) compared to unsubstituted bromobenzenes .
Carbamate Hydrolysis and Functionalization
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to generate free amines or ureas.
Side Reactions :
-
Under prolonged acidic conditions, the carbamoyl linkage may undergo partial hydrolysis to form carboxylic acids .
-
Competing elimination pathways are observed at >100°C, leading to acrylamide byproducts .
Decarboxylative Amination via Curtius Rearrangement
The compound participates in Curtius-type rearrangements when converted to acyl azides, enabling isocyanate trapping:
Stepwise Pathway :
-
Acyl Azide Formation :
Reaction with di-tert-butyl dicarbonate (Boc₂O) and NaN₃ in DMF at 40°C generates the acyl azide intermediate . -
Curtius Rearrangement :
Heating to 75°C induces N₂ elimination, forming an isocyanate that reacts with nucleophiles (e.g., alcohols, amines) .
| Trapping Agent | Product | Yield |
|---|---|---|
| tert-Butanol | tert-Butyl ureido derivative | 65% |
| Benzylamine | Symmetrical urea | 58% |
Limitations :
-
Aromatic acyl azides exhibit lower thermal stability than aliphatic analogs, requiring precise temperature control .
Cross-Coupling at the Carbamoyl Methyl Group
The CH₂CONH moiety undergoes aldol-like condensations or Michael additions under basic conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH, reflux | α,β-Unsaturated nitrile | 54% |
| Michael Addition | Methyl acrylate, DBU, CH₃CN, rt | β-Amino ester | 61% |
Steric Effects :
The tert-butyl group hinders nucleophilic attack at the carbamate oxygen, favoring reactions at the more accessible methylene unit .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetone induces homolytic C-Br bond cleavage, forming a phenyl radical that dimerizes or abstracts hydrogen :
| Conditions | Major Product | Minor Product |
|---|---|---|
| UV light, 24h | Biphenyl derivative (70%) | Debrominated carbamate (15%) |
Quantum Yield :
Ф = 0.12 ± 0.03 (measured using benzophenone actinometry) .
Comparative Reactivity with Analogs
Reactivity differences between this compound and its structural analogs are summarized below:
Key Trend :
Electron-withdrawing substituents on the phenyl ring decelerate carbamate hydrolysis due to reduced nucleophilic attack at the carbonyl carbon .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. tert-Butyl N-{[(4-Methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 70145-70-9)
- Structure : The 3-bromophenyl group is replaced with a 4-methanesulfonylphenyl group.
- Properties : The sulfonyl group (-SO₂CH₃) is electron-withdrawing, enhancing the compound's polarity and solubility in polar solvents compared to the bromine-substituted analogue. This modification increases reactivity in nucleophilic aromatic substitution reactions .
- Applications : Used in kinase inhibitor synthesis due to sulfonyl’s hydrogen-bonding capability .
b. tert-Butyl N-[2-(2,6-Dimethylanilino)-2-oxoethyl]carbamate (CAS 2059927-65-8)
- Structure : Features a 2,6-dimethylphenyl group instead of 3-bromophenyl.
- Properties : Methyl groups introduce steric hindrance, reducing reactivity in coupling reactions. The electron-donating nature of methyl groups decreases electrophilicity at the aromatic ring .
- Applications : Utilized in agrochemical intermediates where steric bulk improves metabolic stability .
Variations in the Linker Chain
a. tert-Butyl [2-(3-Bromophenyl)ethyl]carbamate (CAS 153732-25-3)
- Structure : An ethyl chain replaces the carbamoylmethyl linker.
- Properties : Increased flexibility of the ethyl chain may enhance binding to hydrophobic pockets in target proteins. Molecular weight (315.21 g/mol) is lower than the target compound .
- Applications : Intermediate in antipsychotic drug synthesis, where chain length modulates blood-brain barrier penetration .
b. tert-Butyl ([1-(3-Bromobenzyl)piperidin-4-yl]methyl)carbamate (CAS 1286274-02-9)
Functional Group Replacements
a. tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Structure: Substitutes bromine with an amino group and adds a methyl substituent.
- Properties: The amino group (-NH₂) enhances solubility in aqueous media and enables conjugation reactions. The methyl group improves lipophilicity (logP ~2.5) .
- Applications : Used in antibody-drug conjugates (ADCs) for targeted cancer therapy .
b. tert-Butyl N-({7-Bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate
- Structure: Embeds bromine within a heterocyclic oxazoloquinoline scaffold.
- Properties : The fused ring system imparts rigidity, influencing binding affinity to DNA topoisomerases. Bromine here participates in halogen bonding with biological targets .
- Applications : Preclinical candidate for antibacterial agents .
Comparative Data Table
Key Research Findings
- Reactivity : The 3-bromophenyl group in the target compound facilitates palladium-catalyzed cross-coupling reactions, as demonstrated in , where similar brominated intermediates underwent Suzuki-Miyaura coupling with boronate esters .
- Stability : tert-Butyl carbamates generally exhibit stability under basic conditions but are cleaved by trifluoroacetic acid (TFA) or HCl, making them ideal for stepwise synthesis .
- Biological Activity: Bromine’s halogen bonding capability enhances interactions with biomolecular targets, as seen in oxazoloquinoline derivatives () .
Preparation Methods
Step 1: Protection of Amino Group
- The starting amine (e.g., 3-aminobenzylamine or related) is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to install the tert-butyl carbamate protecting group.
- This step prevents unwanted reactions at the amine during subsequent coupling.
Step 2: Formation of the Carbamoyl Linkage
- The 3-bromophenylcarbamoyl moiety is introduced by coupling the Boc-protected amine with 3-bromobenzoyl chloride or the corresponding activated acid derivative.
- The reaction is carried out under mild conditions (e.g., room temperature, inert atmosphere) using coupling agents (HOBt, HCTU) and base (DIEA) to facilitate amide bond formation.
- The reaction mixture is stirred for several hours (e.g., 12–24 hours) to ensure completion.
Step 3: Purification
- The reaction mixture is quenched with water and extracted with organic solvents.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography or recrystallization to afford this compound with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM | 0 °C to RT | 2–4 hours | 85–95 | Efficient protection of amine group |
| Amide Coupling | 3-bromobenzoyl chloride, HOBt, HCTU, DIEA | RT | 12–24 hours | 70–90 | Mild conditions preserve bromine substituent |
| Purification | Column chromatography (silica gel) | N/A | N/A | N/A | Yields analytically pure product |
Research Findings and Optimization Notes
- The choice of coupling agents (HOBt and HCTU) is critical to achieve high coupling efficiency and minimize racemization or side reactions.
- Boc protection is preferred over other protecting groups due to its stability under coupling conditions and ease of removal if needed.
- The bromine substituent at the 3-position on the phenyl ring remains intact throughout the synthesis, allowing for further functionalization if desired.
- Reaction times and temperatures are optimized to balance reaction completion and preservation of sensitive groups.
- Purification techniques such as silica gel chromatography effectively separate the target compound from side products and unreacted starting materials.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Boc Protection | High selectivity, easy deprotection | Requires careful control of pH |
| Coupling with Acid Chloride | High reactivity, fast reaction | Acid chlorides can be moisture sensitive |
| Use of HOBt/HCTU | Suppresses side reactions, high yield | Cost and handling precautions |
| Purification by Chromatography | High purity product | Time-consuming, solvent use |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate, and how can reaction conditions be optimized?
The compound is synthesized via carbamate coupling reactions. A typical method involves:
- Reacting tert-butyl carbamate derivatives with 3-bromophenyl isocyanate or a pre-functionalized 3-bromophenyl precursor under basic conditions (e.g., triethylamine in dichloromethane or THF) .
- Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Optimization factors : Adjusting stoichiometry (1:1.2 molar ratio of carbamate to aryl halide), temperature (0–25°C), and reaction time (12–24 hours) to maximize yield (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 357.05 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What functional groups dominate its reactivity, and how do they influence downstream applications?
- 3-Bromophenyl Group : Enables Suzuki-Miyaura cross-coupling for bioconjugation or diversification .
- Carbamate Moiety : Acts as a protecting group for amines, stable under acidic conditions but cleavable with TFA/CH₂Cl₂ (1:4 v/v) .
- Methylene Linker : Enhances conformational flexibility, critical for binding to sterically constrained biological targets .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing carbamate vs. amide carbonyls) .
- Crystallography : If crystalline, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths .
Q. What strategies optimize regioselectivity in derivatization reactions involving the 3-bromophenyl group?
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings, which minimizes homocoupling byproducts .
- Solvent Effects : DMF/H₂O mixtures enhance solubility of boronic acid partners, improving cross-coupling yields .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Q. How does the compound interact with biological targets, and what mechanisms underpin its bioactivity?
- Enzyme Inhibition : The bromophenyl group may act as a hydrophobic anchor in enzyme active sites (e.g., kinase inhibition observed in analogues) .
- Cellular Uptake : LogP (~2.8) suggests moderate membrane permeability, validated via Caco-2 cell assays .
- Metabolic Stability : In vitro liver microsome studies show t₁/₂ > 60 minutes, indicating resistance to cytochrome P450 degradation .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) Simulations : Predict hydrolytic degradation of the carbamate group at pH < 3 or pH > 10 .
- Thermogravimetric Analysis (TGA) : Experimental data (e.g., decomposition onset at 180°C) aligns with Arrhenius model predictions .
Q. How can researchers address low yields in large-scale syntheses?
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., epimerization) .
- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on activated carbon) reduce costs in cross-coupling steps .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
